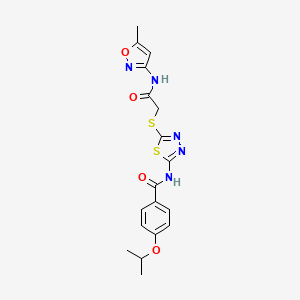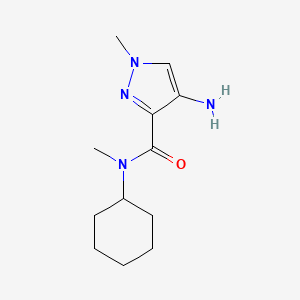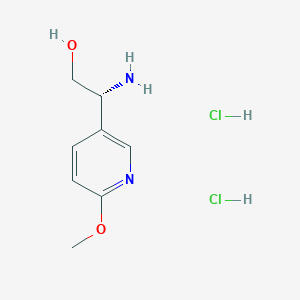![molecular formula C18H18N4O B2909298 N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea CAS No. 866042-18-4](/img/structure/B2909298.png)
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as DPh-IU and has been widely studied for its potential use in scientific research. The compound has shown promising results in various applications, including cancer research, antimicrobial activity, and enzyme inhibition.
Mécanisme D'action
The mechanism of action of DPh-IU involves the inhibition of topoisomerase II activity. This enzyme is involved in the unwinding and rewinding of DNA during cell division. By inhibiting its activity, DPh-IU prevents DNA replication and cell division, leading to the death of cancer cells. The compound also induces apoptosis in cancer cells, which helps to eliminate them from the body. In addition, DPh-IU disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DPh-IU has been shown to have various biochemical and physiological effects. It inhibits the activity of topoisomerase II, leading to the inhibition of DNA replication and cell division. The compound also induces apoptosis in cancer cells, which helps to eliminate them from the body. In addition, DPh-IU disrupts the cell membrane of microorganisms, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
DPh-IU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using various analytical techniques. It has shown promising results in various scientific research applications, including cancer research and antimicrobial activity. However, DPh-IU also has some limitations. It is a relatively new compound, and more research is needed to fully understand its potential uses and limitations. In addition, the compound may have some toxicity concerns, and further studies are needed to assess its safety for use in humans.
Orientations Futures
There are several future directions for the study of DPh-IU. One potential direction is to further investigate its potential use in cancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines, and more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Another potential direction is to explore its potential use as an antimicrobial agent. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, and more research is needed to fully understand its potential uses in this area. Finally, further studies are needed to assess the safety and toxicity of DPh-IU for use in humans, as well as its potential for drug development.
Méthodes De Synthèse
The synthesis of DPh-IU involves the reaction of 2,6-dimethylaniline and 2-(1H-imidazol-1-yl)aniline with phosgene in the presence of a base. The reaction yields DPh-IU as a white crystalline solid with a melting point of 269-271°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
DPh-IU has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. DPh-IU also induces apoptosis, or programmed cell death, in cancer cells, which helps to eliminate them from the body.
In addition to its anticancer activity, DPh-IU has also been shown to have antimicrobial activity. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It works by disrupting the cell membrane of the microorganisms, leading to their death.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-imidazol-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-6-5-7-14(2)17(13)21-18(23)20-15-8-3-4-9-16(15)22-11-10-19-12-22/h3-12H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZURLXJRFWJKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)


![(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2909226.png)

![Methyl 2-[[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2909230.png)

![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2909233.png)
![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)
![2-amino-1-isobutyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2909236.png)

